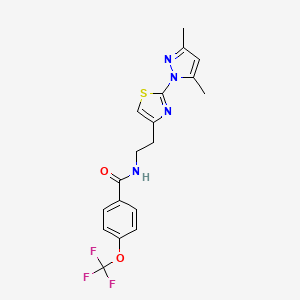

![molecular formula C21H25FN6O4 B2484169 methyl (8-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetate CAS No. 838899-16-4](/img/structure/B2484169.png)

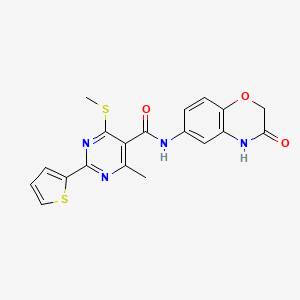

methyl (8-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds related to methyl (8-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetate involves multi-step chemical reactions, often starting from basic building blocks like piperazines or fluorophenyl derivatives. For instance, a one-pot Biginelli synthesis was used to create novel dihydropyrimidinone derivatives containing piperazine/morpholine moiety, demonstrating the complexity and efficiency of modern synthetic methods (Bhat, Al-Omar, Ghabbour, & Naglah, 2018).

Molecular Structure Analysis

Detailed molecular structure analysis is crucial for understanding the behavior and reactivity of complex molecules. The crystal structure and Hirshfeld surface analysis, for example, provide insight into the molecular arrangement and intermolecular interactions, which are essential for predicting the compound's physical and chemical properties. Such analyses reveal the conformational stability and potential binding sites for further reactions (Ullah & Stoeckli-Evans, 2021).

Chemical Reactions and Properties

Chemical reactions involving methyl (8-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetate can vary widely, depending on the functional groups present and the reaction conditions. The compound's reactivity with different reagents and under various conditions can lead to a multitude of products, each with unique properties and potential applications. Studies have shown the synthesis of related compounds and their reactivity, highlighting the versatile nature of these molecules (Ohtaka, Hori, Iemura, & Yumioka, 1989).

Applications De Recherche Scientifique

Polyamide Synthesis Involving Theophylline and Piperazine

The compound was utilized in the synthesis of polyamides, with theophylline and piperazine as key components. These polyamides are soluble in DMSO and formic acid, and some are water-soluble (Hattori & Kinoshita, 1979).

Synthesis of Xanthene Derivatives for Vasodilator Activity

Xanthene derivatives, incorporating elements of the compound's structure, have been synthesized for their potential vasodilator activity, particularly targeting anti-asthmatic applications (Bhatia, Waghmare, Choudhari & Kumbhar, 2016).

Development of Antiasthmatic Agents

The compound's structure has been explored in the context of developing phosphodiesterase 3 inhibitors for anti-asthmatic agents, due to the known vasodilatory activity of xanthene derivatives (Bhatia et al., 2016).

Flunarizine Synthesis

Elements of the compound's structure have been utilized in the synthesis of Flunarizine, a drug used for migraines, dizziness, and epilepsy. The synthesis process involves a metal-catalyzed amination (Shakhmaev, Sunagatullina & Zorin, 2016).

Anticonvulsant Activity of Piperazine Derivatives

Derivatives of the compound have been evaluated for anticonvulsant activity, with some showing significant efficacy in animal models. This suggests potential applications in epilepsy treatment (Obniska, Rapacz, Rybka, Powroźnik, Pękala, Filipek, Żmudzki & Kamiński, 2015).

Synthesis of Dihydropyrimidinone Derivatives

The compound's framework has been used in the synthesis of dihydropyrimidinone derivatives containing piperazine/morpholine moiety, indicating potential applications in medicinal chemistry (Bhat, Al-Omar, Ghabbour & Naglah, 2018).

Luminescent Properties and Photo-induced Electron Transfer

Piperazine substituted naphthalimide model compounds, related to the compound , have been synthesized and show characteristic luminescent properties useful in various scientific applications (Gan, Chen, Chang & Tian, 2003).

Propriétés

IUPAC Name |

methyl 2-[8-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-1,3-dimethyl-2,6-dioxopurin-7-yl]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25FN6O4/c1-24-19-18(20(30)25(2)21(24)31)28(13-17(29)32-3)16(23-19)12-26-8-10-27(11-9-26)15-7-5-4-6-14(15)22/h4-7H,8-13H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRGOEPSDJDAGSQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)CN3CCN(CC3)C4=CC=CC=C4F)CC(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25FN6O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-[8-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-1,3-dimethyl-2,6-dioxopurin-7-yl]acetate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(3-fluoro-5-methylphenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid](/img/structure/B2484091.png)

![(E)-methyl 2-(3-(2-methoxyphenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2484094.png)

![N-(3-chlorophenyl)-2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2484096.png)

![1,2-O-(1-methylethylidene)-4-C-[(phenylmethoxy)methyl]-3-O-(phenylmethyl)-L-Lyxofuranose](/img/structure/B2484103.png)

![N-[2-fluoro-3-(trifluoromethyl)phenyl]-5,6-dimethylpyrimidine-4-carboxamide](/img/structure/B2484104.png)

![2-[(2-Fluorophenyl)methylsulfanyl]-1-(4-nitrophenyl)sulfonyl-4,5-dihydroimidazole](/img/structure/B2484107.png)